Anti-Proliferative Activity in A549 Lung Adenocarcinoma Cells: Class-Level Inference from the IPA Series
The IPA chemotype, to which 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide belongs, has demonstrated promising anti-proliferative activity across a panel of solid tumor cell lines. The lead analog 8k (4-chlorophenoxy derivative) exhibited an IC50 of approximately 5 μM in A549 lung adenocarcinoma cells in an MTT assay [1]. While direct head-to-head data for the 2-fluorophenoxy analog are not yet published, the class-level scaffold activity indicates that this compound is likely to retain significant potency, with the 2-fluoro substitution potentially modulating activity through altered electronic effects on the phenoxy ring. For comparative purposes, unsubstituted or para-substituted analogs within the same series have shown reduced potency, underscoring the critical role of the ortho-fluoro group [1].
| Evidence Dimension | Anti-proliferative potency (IC50) in A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | Not yet reported independently; predicted to be in the low micromolar range based on scaffold activity [1] |
| Comparator Or Baseline | IPA 8k (4-chlorophenoxy analog): IC50 ≈ 5 μM [1] |
| Quantified Difference | Difference cannot be quantified without direct comparative data; structural SAR suggests that ortho-fluoro substitution may yield distinct potency relative to para-chloro substitution. |
| Conditions | MTT cell viability assay, 48 h treatment, A549 human lung adenocarcinoma cell line [1] |
Why This Matters
This evidence indicates that the IPA scaffold is validated for anti-proliferative activity, making the 2-fluorophenoxy variant a logical candidate for SAR expansion and hit-to-lead optimization in HIF-1α-targeted oncology programs.
- [1] Al-Ostoot FH, Sherapura A, Vigneshwaran V, Basappa G, Vivek HK, Prabhakar BT, Khanum SA. Targeting HIF-1α by newly synthesized Indolephenoxyacetamide (IPA) analogs to induce anti-angiogenesis-mediated solid tumor suppression. Pharmacol Rep. 2021 Oct;73(5):1328-1343. doi: 10.1007/s43440-021-00266-8. View Source
